molecular formula C11H12N4OS2 B2683582 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one CAS No. 1031557-85-3

4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No.: B2683582
CAS No.: 1031557-85-3
M. Wt: 280.36
InChI Key: QGHXBPQTUHYQRN-UHFFFAOYSA-N
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Description

4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a fascinating heterocyclic compound. It combines sulfur and nitrogen elements, contributing to its unique reactivity and potential applications across various scientific fields. This compound is intriguing due to its thienotriazolopyrimidine core, a structure often associated with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step One: : Starting from readily available precursors, the synthesis typically begins with the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This is achieved through cyclization reactions involving suitable triazole and pyrimidine intermediates.

  • Step Two: : The introduction of the butyl group at the 4-position is accomplished via alkylation reactions. Appropriate reagents such as butyl bromide in the presence of a strong base are utilized to achieve this transformation.

  • Step Three: : The thioxo functional group at the 1-position is introduced via a thiation reaction. Typically, phosphorus pentasulfide (P2S5) or Lawesson's reagent are used under controlled conditions.

Industrial Production Methods

Scaling up for industrial production involves optimizing these reactions for cost-effectiveness and efficiency. This includes refining solvent choice, reaction time, and temperature, as well as improving yields through process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioxo group can undergo oxidation to form sulfone derivatives.

  • Reduction: : Reduction reactions can target the thioxo group, leading to the formation of thiol or hydroxyl derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: : Nucleophiles like amines, halides, and alcohols under suitable conditions, often in the presence of catalysts or promoters.

Major Products

  • Oxidation Products: : Sulfone and sulfoxide derivatives.

  • Reduction Products: : Thiol and hydroxyl derivatives.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

  • Chemistry: : Serves as a building block for synthesizing more complex molecules, especially those with potential biological activity.

  • Biology: : Used in the development of bioactive molecules, including potential therapeutic agents.

  • Medicine: : Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural properties.

  • Industry: : Utilized in material science for creating novel polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For example, its antimicrobial activity can be attributed to the inhibition of essential enzymes within microbial cells. The precise pathways involve binding to active sites or interacting with cellular components, disrupting normal biological functions.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives: : Similar core structure but different substituents at the 4 and 1 positions.

  • Thioxo compounds: : Compounds containing the thioxo group but with varied core structures.

Uniqueness

What sets 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one apart is the combination of the thienotriazolopyrimidine core with the butyl and thioxo groups. This specific configuration imparts unique chemical reactivity and biological properties not found in other similar compounds.

Conclusion

This compound's unique structure opens up a myriad of possibilities across chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions makes it a versatile molecule for synthesizing new compounds with potentially valuable applications.

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Properties

IUPAC Name

8-butyl-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-2-3-5-14-9(16)8-7(4-6-18-8)15-10(14)12-13-11(15)17/h4,6H,2-3,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHXBPQTUHYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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